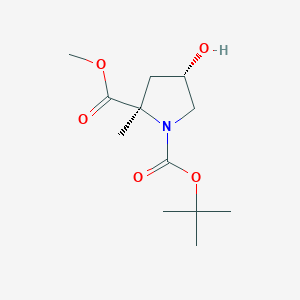

1-(t-Butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(t-Butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate” is an organic compound . It’s a type of substituted cyclohexane . The compound has a complex structure with multiple functional groups, including a t-butyl group, a methyl group, and a hydroxy group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. The general principle for the synthesis of substituted cyclohexanes involves placing the substituent in the equatorial position to minimize steric strain . The larger the size of the substituent, the greater the interaction is. For t-butylcyclohexane, the conformation with the t-butyl group in the equatorial position is more stable .Molecular Structure Analysis

The molecular structure of this compound is determined by its conformation. Substituents prefer equatorial rather than axial positions to minimize the steric strain created by 1,3-diaxial interactions . The more stable conformation will place the larger substituent in the equatorial position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For instance, the presence of the hydroxy group could potentially make it polar, influencing its solubility in different solvents . The exact properties would need to be determined experimentally .Safety and Hazards

Wirkmechanismus

Target of Action

Thetert-butyl group in the compound is known to have unique reactivity patterns and is used in various chemical transformations .

Mode of Action

The mode of action of the compound is determined by its structural features. The tert-butyl group in the compound is known for its unique reactivity pattern . This group is crowded, which elicits a unique reactivity pattern that is highlighted by characteristic applications .

Biochemical Pathways

The compound, with its tert-butyl group, is implicated in various biosynthetic and biodegradation pathways . It is used in chemical transformations and has potential applications in biocatalytic processes .

Pharmacokinetics

Thetert-butyl group in the compound is known to influence these properties due to its unique reactivity and steric effects .

Result of Action

The result of the compound’s action is determined by its interaction with its targets and its influence on biochemical pathways. The unique reactivity pattern of the tert-butyl group can lead to various chemical transformations .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the tert-butyl group in the compound prefers the equatorial position over the axial position to minimize steric strain . This preference can be influenced by the compound’s environment and can affect its overall stability and efficacy .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h8,14H,6-7H2,1-5H3/t8-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBPJCTYTFHHRY-QPUJVOFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H](CN1C(=O)OC(C)(C)C)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)